1-aminospiro[2.2]pentane-1-carboxylic Acid
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Overview
Description
1-Aminospiro[22]pentane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure The spiro[22]pentane core is a bicyclic system where two rings share a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-aminospiro[2.2]pentane-1-carboxylic acid typically involves the [2+1]-cycloaddition of ethyl nitrodiazoacetate to methyl methylenecyclopropanecarboxylate, forming 1-ethoxycarbonyl-4-methoxycarbonyl-1-nitrospiro[2.2]pentane. This intermediate is then reduced and hydrolyzed to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Aminospiro[2.2]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Aminospiro[2.2]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with unique mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 1-aminospiro[2.2]pentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
1-Aminospiro[2.2]pentane-1,4-dicarboxylic acid: Similar spirocyclic structure but with an additional carboxylic acid group.
Spiro[2.2]pentane-1-carboxylic acid: Lacks the amino group, making it less versatile in chemical reactions.
Uniqueness: 1-Aminospiro[2.2]pentane-1-carboxylic acid is unique due to its combination of an amino group and a spirocyclic structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis .
Properties
CAS No. |
259097-31-9 |
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Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-aminospiro[2.2]pentane-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-6(4(8)9)3-5(6)1-2-5/h1-3,7H2,(H,8,9) |
InChI Key |
JVQYREJHQUMPGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC2(C(=O)O)N |
Origin of Product |
United States |
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